molecular formula C6F12O2 B1344276 1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane CAS No. 40573-09-9

1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane

Cat. No. B1344276
Key on ui cas rn: 40573-09-9
M. Wt: 332.04 g/mol
InChI Key: ZWWNWGPNBZIACR-UHFFFAOYSA-N
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Patent
US08633328B2

Procedure details

A mixture consisting of 120 ml H2O, 250 ml ethyleneglycol dimethylether and 26.3 g KCN was heated to 50° C. 110 g MV31 (CF2═CF—O—(CF2)3—O—CF3) were added to the mixture over a period of 35 min. During the addition of MV31 the temperature of the reaction mixture rose to 57° C. The reaction mixture was cooled down to 25° C. before 55 ml concentrated H2SO4 were added. The bottom phase was collected and washed with water. Afterwards, the organic phase was mixed with the same volume of conc. H2SO4 and agitated for 1 h at room temperature. Distillation from the reaction mixture yielded HOOC—CF2—CHF—O—(CF2)3—O—CF3 (overall yield 89%).
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
26.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
55 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH2:1].[C-]#N.[K+].[C:5](=[C:8]([O:10][C:11]([C:14]([C:17]([O:20][C:21]([F:24])([F:23])[F:22])([F:19])[F:18])([F:16])[F:15])([F:13])[F:12])[F:9])([F:7])[F:6].OS(O)(=O)=O.COCC[O:34][CH3:35]>>[C:35]([C:5]([CH:8]([O:10][C:11]([C:14]([C:17]([O:20][C:21]([F:22])([F:23])[F:24])([F:18])[F:19])([F:16])[F:15])([F:13])[F:12])[F:9])([F:7])[F:6])([OH:34])=[O:1] |f:1.2|

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
26.3 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)=C(F)OC(F)(F)C(F)(F)C(F)(F)OC(F)(F)F
Step Four
Name
Quantity
55 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Five
Name
Quantity
250 mL
Type
reactant
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
agitated for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition of MV31 the temperature of the reaction mixture
CUSTOM
Type
CUSTOM
Details
rose to 57° C
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The bottom phase was collected
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
Afterwards, the organic phase was mixed with the same volume of conc. H2SO4
DISTILLATION
Type
DISTILLATION
Details
Distillation from the reaction mixture

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(O)C(F)(F)C(F)OC(F)(F)C(F)(F)C(F)(F)OC(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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